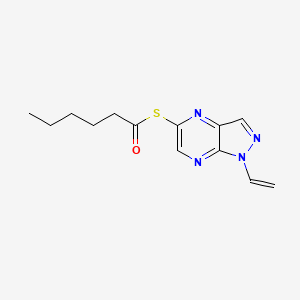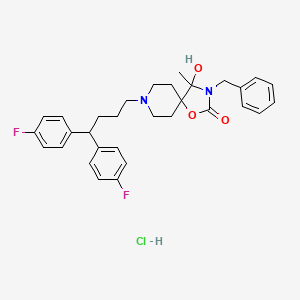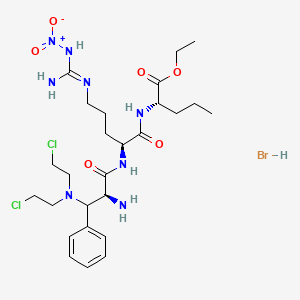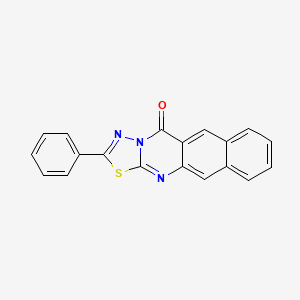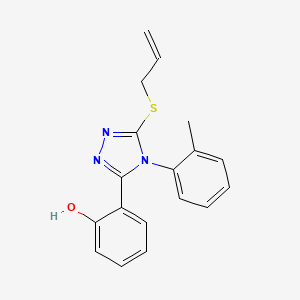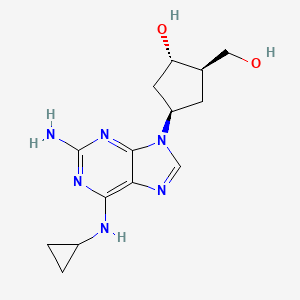![molecular formula C24H21ClN6OS2 B12729527 9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-53-2](/img/structure/B12729527.png)
9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule that features a unique tetracyclic structure with multiple heteroatoms, including nitrogen, sulfur, and chlorine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. A possible synthetic route could involve:
Formation of the Tetracyclic Core: This could be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: The chlorophenyl, furan-2-ylmethyl, and carbothioamide groups could be introduced through substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.
Use of Catalysts: Catalysts could be employed to increase the efficiency of key steps in the synthesis.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thia group could be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups could be reduced to amines.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid could be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst could be employed.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
科学的研究の応用
Chemistry: It could be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure could make it a candidate for studying interactions with biological macromolecules.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity.
Industry: It could be used in the development of new materials with unique properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the tetracyclic core could allow it to intercalate into DNA, affecting gene expression.
類似化合物との比較
Similar Compounds
9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: This compound itself.
Other Tetracyclic Compounds: Compounds with similar tetracyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of multiple heteroatoms, which could confer unique chemical and biological properties.
特性
CAS番号 |
132418-53-2 |
|---|---|
分子式 |
C24H21ClN6OS2 |
分子量 |
509.0 g/mol |
IUPAC名 |
9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C24H21ClN6OS2/c1-14-28-29-20-12-26-22(16-6-2-3-7-18(16)25)21-17-8-9-30(13-19(17)34-23(21)31(14)20)24(33)27-11-15-5-4-10-32-15/h2-7,10H,8-9,11-13H2,1H3,(H,27,33) |
InChIキー |
XLVFRZJXIMWQDP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NCC5=CC=CO5)C(=NC2)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



